molecular formula C12H24N2O2 B597713 (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate CAS No. 1357600-61-3

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No. B597713
Key on ui cas rn: 1357600-61-3
M. Wt: 228.336
InChI Key: MNJCZOJFFXXZKR-SECBINFHSA-N
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Patent
US08987268B2

Procedure details

A slurry of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (12.90 g, 56.8 mmol) and ammonium acetate (26.2 g, 341 mmol) in anhydrous methanol (40 mL) was stirred at room temperature under nitrogen for 3 h. After cooling to 0° C., sodium cyanoborohydride (1.783 g, 28.4 mmol) was added. The mixture was stirred at 0° C. for 5 min and at ambient temperature for 22 h. After removal of solvent in vacuo, the residue was treated with water (120 mL), stirred for 20 min, and extracted with dichloromethane (3×60 mL). The combined extracts were dried (MgSO4), concentrated and pumped under vacuum over weekend to give crude tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (12.54 g). The purity of the product was not determined because of the lack of strong UV chromaphore in LCMS or HPLC, and presence of Boc rotamers in 1H NMR. The material was taken to the next reaction without further purification.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.783 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:7](=O)[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:23].[Na+]>CO>[NH2:23][CH:7]1[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3][C:2]1([CH3:16])[CH3:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C
Name
Quantity
26.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.783 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 min and at ambient temperature for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvent in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with water (120 mL)
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WAIT
Type
WAIT
Details
pumped under vacuum over weekend

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NC1C(CN(CC1)C(=O)OC(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.54 g
YIELD: CALCULATEDPERCENTYIELD 193.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08987268B2

Procedure details

A slurry of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (12.90 g, 56.8 mmol) and ammonium acetate (26.2 g, 341 mmol) in anhydrous methanol (40 mL) was stirred at room temperature under nitrogen for 3 h. After cooling to 0° C., sodium cyanoborohydride (1.783 g, 28.4 mmol) was added. The mixture was stirred at 0° C. for 5 min and at ambient temperature for 22 h. After removal of solvent in vacuo, the residue was treated with water (120 mL), stirred for 20 min, and extracted with dichloromethane (3×60 mL). The combined extracts were dried (MgSO4), concentrated and pumped under vacuum over weekend to give crude tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (12.54 g). The purity of the product was not determined because of the lack of strong UV chromaphore in LCMS or HPLC, and presence of Boc rotamers in 1H NMR. The material was taken to the next reaction without further purification.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.783 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:7](=O)[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:23].[Na+]>CO>[NH2:23][CH:7]1[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3][C:2]1([CH3:16])[CH3:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C
Name
Quantity
26.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.783 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 min and at ambient temperature for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvent in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with water (120 mL)
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WAIT
Type
WAIT
Details
pumped under vacuum over weekend

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NC1C(CN(CC1)C(=O)OC(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.54 g
YIELD: CALCULATEDPERCENTYIELD 193.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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